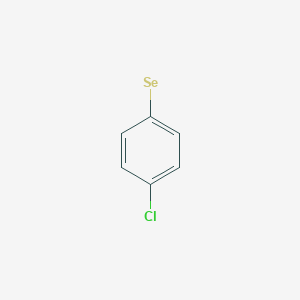

4-Chlorophenylselenol

Description

4-Chlorophenylselenol (CAS 16645-10-6) is an organoselenium compound characterized by a phenyl ring substituted with a chlorine atom at the para position and a selenol (-SeH) functional group. Its molecular formula is C₆H₅ClSe, with a molecular weight of 193.52 g/mol. The compound exhibits a logP value of 0.866, indicating moderate lipophilicity . Selenols are known for their unique redox properties and nucleophilic reactivity, making them valuable in organic synthesis and materials science. However, this compound is less studied compared to its oxygen (phenol) or sulfur (thiophenol) analogs, which are more prevalent in industrial and pharmaceutical applications.

Properties

InChI |

InChI=1S/C6H4ClSe/c7-5-1-3-6(8)4-2-5/h1-4H | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOCGJDRSWKDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422538 | |

| Record name | 4-Chlorophenylselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16645-10-6 | |

| Record name | 4-Chlorophenylselenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

4-Chlorophenol (4-CP)

- Chemical Formula : C₆H₅ClO

- CAS : 106-48-9

- Properties: Boiling Point: 217°C logP: 1.46 (higher lipophilicity than 4-Chlorophenylselenol) pKa: ~9.4 (weaker acidity than selenols) .

- Applications : Used as a precursor in pesticide synthesis and disinfectants.

- Key Differences: The -SeH group in this compound is more nucleophilic and redox-active than the -OH group in 4-CP. 4-CP is more acidic due to the electronegative oxygen atom, whereas this compound’s selenol group has weaker acidity (pKa ~5–6 for arylselenols) .

4-Chlorophenyl Thiol (4-Chlorothiophenol)

- Chemical Formula : C₆H₅ClS

- CAS : 106-54-7

- Properties: logP: ~2.1 (higher lipophilicity than this compound) pKa: ~6.5 (intermediate acidity between selenol and phenol) .

- Applications : Intermediate in rubber vulcanization and pharmaceutical synthesis.

- Key Differences: Sulfur’s higher electronegativity and smaller atomic size compared to selenium result in stronger S-H bonds and lower redox activity. Thiols are generally less prone to oxidation than selenols .

4-Chlorophenylacetic Acid Derivatives

- Example : 4-Chlorophenylacetone (CAS 622-00-2)

- Chemical Formula : C₉H₉ClO

- Properties :

- logP: ~1.8

- Melting Point: 34–36°C .

- Applications : Precursor in fragrance and pharmaceutical synthesis.

- Key Differences: The ketone functional group in 4-Chlorophenylacetone imparts distinct reactivity (e.g., carbonyl chemistry) compared to the selenol group. this compound’s -SeH group enables unique applications in radical reactions and metal coordination .

4-(4-Chlorophenyl)sulfonyl Derivatives

- Example: 4-((4-Chlorophenyl)sulfonyl)aniline Chemical Formula: C₁₂H₁₀ClNO₂S CAS: 20945-65-7 Properties:

- logP: ~0.83 (lower lipophilicity than this compound) . Applications: Intermediate in polymer and dye synthesis.

- Key Differences: Sulfonyl groups are electron-withdrawing, reducing the aromatic ring’s reactivity compared to the electron-donating selenol group.

Comparative Data Table

| Compound | Functional Group | CAS | logP | pKa | Key Applications |

|---|---|---|---|---|---|

| This compound | -SeH | 16645-10-6 | 0.866 | ~5–6 | Organic synthesis, redox chemistry |

| 4-Chlorophenol | -OH | 106-48-9 | 1.46 | ~9.4 | Disinfectants, pesticides |

| 4-Chlorothiophenol | -SH | 106-54-7 | ~2.1 | ~6.5 | Rubber additives, pharmaceuticals |

| 4-Chlorophenylacetone | -CO- | 622-00-2 | ~1.8 | N/A | Fragrances, drug intermediates |

| 4-((4-Chlorophenyl)sulfonyl)aniline | -SO₂- | 20945-65-7 | ~0.83 | N/A | Polymers, dyes |

Research Findings and Implications

- Reactivity: this compound’s -SeH group facilitates radical reactions and metal chelation, distinguishing it from phenol or thiophenol derivatives .

- Synthetic Utility: this compound is underutilized compared to sulfur or oxygen analogs, but its unique properties warrant exploration in catalysis and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.